Cas no 2137029-42-4 ((1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine)

(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine structure
2137029-42-4 structure
Product name:(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine
CAS No:2137029-42-4
MF:C12H14ClNO
MW:223.698662281036
CID:5934319
PubChem ID:165849669

(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2137029-42-4
    • EN300-745343
    • (1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine
    • Inchi: 1S/C12H14ClNO/c1-2-4-10(14)12-7-8-9(13)5-3-6-11(8)15-12/h3,5-7,10H,2,4,14H2,1H3/t10-/m1/s1
    • InChI Key: WIOMGTYLTIIBBK-SNVBAGLBSA-N
    • SMILES: ClC1=CC=CC2=C1C=C([C@@H](CCC)N)O2

Computed Properties

  • Exact Mass: 223.0763918g/mol
  • Monoisotopic Mass: 223.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 39.2Ų

(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-745343-0.1g
(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine
2137029-42-4 95.0%
0.1g
$1056.0 2025-03-11
Enamine
EN300-745343-10.0g
(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine
2137029-42-4 95.0%
10.0g
$5159.0 2025-03-11
Enamine
EN300-745343-5.0g
(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine
2137029-42-4 95.0%
5.0g
$3479.0 2025-03-11
Enamine
EN300-745343-1.0g
(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine
2137029-42-4 95.0%
1.0g
$1200.0 2025-03-11
Enamine
EN300-745343-2.5g
(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine
2137029-42-4 95.0%
2.5g
$2351.0 2025-03-11
Enamine
EN300-745343-0.05g
(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine
2137029-42-4 95.0%
0.05g
$1008.0 2025-03-11
Enamine
EN300-745343-0.5g
(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine
2137029-42-4 95.0%
0.5g
$1152.0 2025-03-11
Enamine
EN300-745343-0.25g
(1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine
2137029-42-4 95.0%
0.25g
$1104.0 2025-03-11

Additional information on (1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine

Compound Introduction: (1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine (CAS No. 2137029-42-4)

The compound (1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine, identified by its CAS number 2137029-42-4, is a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to a class of heterocyclic amine derivatives that have garnered considerable attention due to their potential biological activities. The structural framework of this molecule incorporates a benzofuran moiety, which is a fused aromatic system consisting of a benzene ring and a furan ring, linked by a carbon atom. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery and development.

In recent years, there has been growing interest in the exploration of benzofuran derivatives as pharmacophores. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The presence of the 4-chloro substituent on the benzofuran ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors for its bioavailability and efficacy. Additionally, the amine functional group at the terminal position provides a site for further chemical modifications, allowing for the synthesis of more complex derivatives with tailored biological properties.

One of the most compelling aspects of (1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine is its stereochemical configuration. The (1R) designation indicates that the amine group is configured in a specific three-dimensional orientation, which can significantly influence its interactions with biological targets. Stereoisomers often exhibit different pharmacological profiles, making their study crucial for understanding drug-receptor interactions. The enantiomeric purity of this compound is essential for ensuring consistent biological activity and minimizing potential side effects.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for complex molecules like (1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine. Techniques such as asymmetric catalysis and chiral auxiliary methods have been employed to achieve high enantiomeric excess during synthesis. These methods not only improve yield but also enhance the overall quality of the final product. The ability to produce enantiomerically pure compounds is particularly important in pharmaceuticals, where stereochemistry can dictate therapeutic efficacy and safety.

The biological activity of (1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine has been extensively studied in various preclinical models. Research indicates that this compound exhibits potent inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. Specifically, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. By modulating COX activity, this compound may offer therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

In addition to its anti-inflammatory potential, preliminary studies have explored the anticancer properties of benzofuran derivatives. The structural features of (1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine suggest that it may interact with various targets involved in cancer cell proliferation and survival. For instance, it has been hypothesized that this compound could disrupt microtubule formation or inhibit tyrosine kinases, both of which are critical for cancer cell division. Further research is needed to validate these hypotheses and determine the optimal therapeutic applications.

The synthesis of analogs derived from (1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine represents another area of active investigation. By modifying specific functional groups or introducing new substituents, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. Computational modeling techniques have played a significant role in predicting the behavior of these analogs before they are synthesized experimentally. This approach not only saves time but also allows for more targeted design iterations.

The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. In vitro assays are commonly used to assess the biological activity of compounds like (1R)-1-(4-chloro-1-benzofuran-2-yl)butan-1-amine, providing initial insights into their potential therapeutic value. These assays can be complemented with in vivo studies using animal models to further validate findings before human clinical trials are initiated.

The role of computational chemistry in drug discovery cannot be overstated. Advanced algorithms and machine learning models have been developed to predict molecular properties and identify promising candidates for further investigation. These tools have accelerated the process of identifying lead compounds and optimizing their structures for improved biological activity.

The future prospects for compounds such as (1R)-1-(4-chloro-1-benzofuran-2-yb-butanb-butanb-butanb-butanb-butanb-butanb-butanb-butabutabutabutabutabutabutabutabutabutabutabutabutabutabutabutabutamine (CAS No. 2137029- 42- 4) remain exciting and multifaceted. As our understanding of disease mechanisms advances, new opportunities for therapeutic intervention will emerge. The continued exploration and development of innovative molecules like this one will be instrumental in addressing unmet medical needs.

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